molecular formula C9H13NO B2680204 (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol CAS No. 2248188-00-1

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol

Cat. No.: B2680204
CAS No.: 2248188-00-1
M. Wt: 151.209
InChI Key: YEABQILEAHSJBT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is a chiral pyridine derivative characterized by a 6-methyl substituent on the pyridine ring (position 3) and a propan-1-ol moiety with (2S)-stereochemistry. Its molecular formula is C₉H₁₃NO (molecular weight: 151.21 g/mol). The stereospecific configuration at the C2 position may influence its biological interactions, as enantiomeric purity often modulates receptor binding and pharmacokinetics in medicinal chemistry .

Properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEABQILEAHSJBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactors have been shown to enhance the efficiency and sustainability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.

Scientific Research Applications

(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol and analogous pyridine derivatives:

Compound Name Pyridine Substituents Alcohol Structure Molecular Formula Key Features Reference
This compound 6-Methyl (position 3) Propan-1-ol (S-config.) C₉H₁₃NO Chiral center, methyl hydrophobicity N/A
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-Dimethoxy (position 2) Propargyl alcohol C₁₁H₁₃NO₃ Electron-rich pyridine, triple bond
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-Amino-5-fluoro (position 3) Propan-1-ol C₈H₁₁FN₂O Polar substituents (NH₂, F)
(2S)-2-[(3-Fluoropyridin-2-yl)(methyl)amino]propan-1-ol 3-Fluoro, methylamino (position 2) Propan-1-ol (S-config.) C₉H₁₂FN₂O Fluorine electronegativity, amino group
N-(((3S,3aS)-7-(6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide 6-(Propargyl alcohol) (position 3) Propargyl alcohol C₂₄H₂₀F₃N₅O₃S Complex heterocyclic framework

Key Comparisons

Substituent Effects on Pyridine Ring
  • Methyl vs. Methoxy/Amino/Fluoro Groups: The 6-methyl group in the target compound enhances lipophilicity compared to electron-donating methoxy (C₉H₁₃NO vs. C₁₁H₁₃NO₃) or polar amino/fluoro substituents (C₈H₁₁FN₂O) . Methyl groups typically improve membrane permeability but may reduce water solubility.
  • Positional Isomerism : Substitution at pyridin-3-yl (target) vs. pyridin-2-yl () alters steric and electronic interactions. Pyridin-3-yl derivatives often exhibit distinct binding affinities in receptor-targeted applications .
Alcohol Moiety Differences
  • Propan-1-ol vs.
  • Fluorinated Alcohols: Compounds like (2S)-2-{6'-[(6-aminopyridin-3-yl)sulfonyl]-...-trifluoropropan-2-ol (, C₂₄H₂₀F₃N₅O₃S) demonstrate enhanced metabolic stability due to trifluoromethyl groups, contrasting with the non-fluorinated target .
Stereochemical Considerations

For example, (1R,2S)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol () highlights how stereochemistry impacts biological activity, though its phenyl/chloro substituents differ significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.